Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group, a pyrazolone ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to substitute the ester group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitrophenyl group may play a role in its biological activity by interacting with enzymes or receptors. The pyrazolone ring can also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-fluoro-4-nitrophenyl)acetate: Similar structure with a fluorine atom instead of a nitro group.
Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate: Contains hydroxyl groups in place of the ester group.
Uniqueness
Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its role in enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Molecular Formula : C13H13N3O5
Molecular Weight : 291.26 g/mol
IUPAC Name : Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
CAS Number : 303986-52-9
The biological activity of this compound primarily stems from its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression. The pyrazole ring and the nitro group are critical for binding to enzyme active sites, leading to modulation of their activity.
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways. It may also inhibit angiogenesis, which is crucial for tumor growth and metastasis.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study published in ACS Omega demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and promote apoptosis through caspase activation.
- Enzyme Inhibition : Research has indicated that the compound acts as a selective inhibitor of the CSNK2A2 kinase, which plays a pivotal role in cellular proliferation and survival. This inhibition was characterized by a reduction in kinase activity and subsequent downstream effects on cell growth.
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity:
- Structural Modifications : Modifying the nitro group or substituents on the pyrazole ring has been shown to improve potency against specific targets while maintaining favorable pharmacokinetic properties.
- Combination Therapies : Preliminary studies suggest that combining this compound with other chemotherapeutic agents could enhance therapeutic efficacy while reducing side effects.
Properties
Molecular Formula |
C12H11N3O5 |
---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
methyl 2-[2-(3-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C12H11N3O5/c1-20-11(16)5-8-7-13-14(12(8)17)9-3-2-4-10(6-9)15(18)19/h2-4,6-7,13H,5H2,1H3 |
InChI Key |
UAKKJVFRGBAEJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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